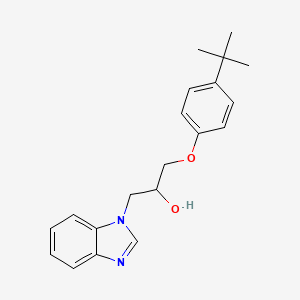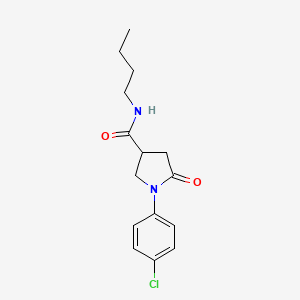
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol
描述
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol involves its ability to selectively bind to the β2 adrenergic receptor. This binding prevents the activation of the receptor by its natural ligands, such as epinephrine and norepinephrine. As a result, the physiological processes regulated by the β2 adrenergic receptor are inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol are diverse. Some of the most notable effects include the inhibition of bronchodilation, the reduction of heart rate, and the decrease in blood pressure. These effects make this compound a valuable tool for investigating various biological processes.
实验室实验的优点和局限性
One of the main advantages of using 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol in lab experiments is its high selectivity for the β2 adrenergic receptor. This selectivity allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of this compound is its potential for off-target effects. Researchers must be careful to control for these effects in their experiments to ensure that their results are accurate and reliable.
未来方向
There are many future directions for research involving 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol. One potential area of investigation is the role of the β2 adrenergic receptor in the regulation of glucose metabolism. Another potential area of research is the use of this compound as a therapeutic agent for the treatment of various diseases, such as asthma and hypertension. Additionally, researchers may investigate the potential for developing new compounds based on the structure of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol with improved selectivity and efficacy.
Conclusion:
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol is a valuable compound for investigating the role of the β2 adrenergic receptor in various physiological processes. Its high selectivity and diverse biochemical and physiological effects make it a valuable tool for scientific research. While there are some limitations to its use, such as the potential for off-target effects, the future directions for research involving this compound are numerous. As researchers continue to investigate the properties of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol, it is likely that new insights into the regulation of various biological processes will be gained.
科学研究应用
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol has been used in a variety of scientific research applications. One of the most common uses of this compound is as a selective antagonist for the β2 adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including heart rate, blood pressure, and bronchodilation. By blocking this receptor, researchers can investigate the role of the β2 adrenergic receptor in these processes.
属性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,3)15-8-10-17(11-9-15)24-13-16(23)12-22-14-21-18-6-4-5-7-19(18)22/h4-11,14,16,23H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLHXWKRSNKAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanol](/img/structure/B3977116.png)
![1-methyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3977122.png)
![1-(3,4-dichlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977126.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3977143.png)
![2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3977159.png)
![methyl 3-{[(1-methyl-3-phenylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3977166.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3977174.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B3977176.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3977189.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3977201.png)


![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3977224.png)